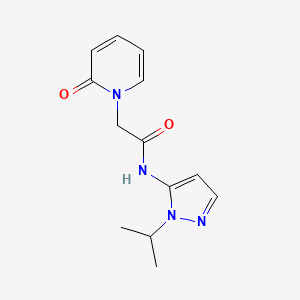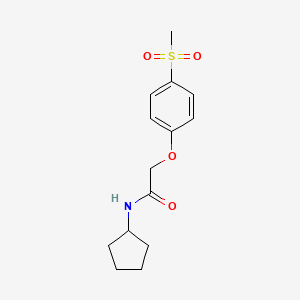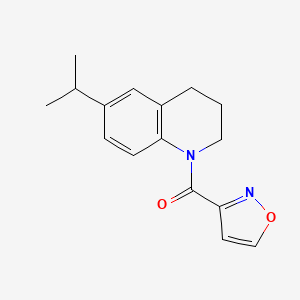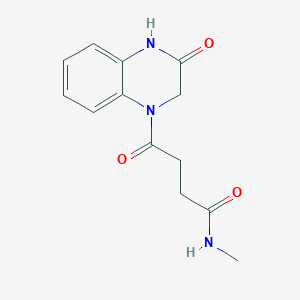
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone, also known as IPPM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IPPM is a synthetic compound that is structurally similar to other psychoactive substances, such as cathinones and amphetamines. However, IPPM has unique properties that make it a promising tool for studying various biochemical and physiological processes.
作用机制
The mechanism of action of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters in the brain. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which can alter neuronal signaling and behavior.
Biochemical and Physiological Effects
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and altered dopamine and serotonin signaling. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone in lab experiments is its selectivity for monoamine transporters, which allows for the study of specific neurotransmitter systems. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has a relatively low toxicity profile, which makes it a safer alternative to other psychoactive substances. However, one limitation of using Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for research involving Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone. One potential area of study is the development of new psychoactive substances based on the structure of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone, which could have unique properties and applications. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone could be used to study the effects of psychoactive substances on various disease states, such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone and its potential therapeutic applications.
合成方法
The synthesis of Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone involves several steps, including the reaction of 3-phenylpyrrolidine with imidazole-1-carboxaldehyde in the presence of a reducing agent. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been used in various scientific studies to investigate its potential applications in neuroscience, pharmacology, and toxicology. For example, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, in the brain. Additionally, Imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone has been used to study the effects of psychoactive substances on behavior and cognition.
属性
IUPAC Name |
imidazol-1-yl-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(17-9-7-15-11-17)16-8-6-13(10-16)12-4-2-1-3-5-12/h1-5,7,9,11,13H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQCUQFLASVONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

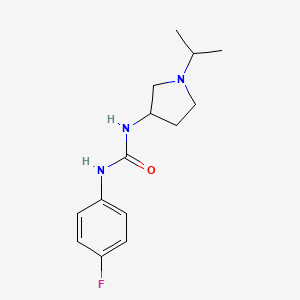
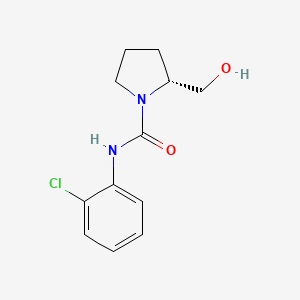
![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)
![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)
![2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate](/img/structure/B7528425.png)
![N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7528430.png)

![3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7528441.png)
